4-Ethylcyclohex-3-ene-1-carboxylic acid
Description
4-Ethylcyclohex-3-ene-1-carboxylic acid (IUPAC name: 3-cyclohexene-1-carboxylic acid, 4-ethyl-) is a cyclic monoterpenoid carboxylic acid with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.206 g/mol . The compound features a cyclohexene ring substituted with an ethyl group at the 4-position and a carboxylic acid functional group at the 1-position (Figure 1). Key physicochemical properties include a calculated LogP (octanol-water partition coefficient) of 2.2075, indicating moderate lipophilicity, and a polar surface area (PSA) of 37.30 Ų, suggesting moderate solubility in polar solvents .
The compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its structural framework—a partially unsaturated cyclohexane ring with electron-withdrawing (carboxylic acid) and electron-donating (ethyl) groups—makes it a versatile scaffold for derivatization.
Properties
CAS No. |
91676-77-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-ethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3,8H,2,4-6H2,1H3,(H,10,11) |
InChI Key |
JYAFXCXNERTKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-butadiene and acrylic acid to form 3-cyclohexene-1-carboxylic acid intermediates, which can be further functionalized to obtain the 4-ethyl derivative.
- Step 1: 1,3-Butadiene reacts with acrylic acid under controlled temperature (room temperature to 200 °C) in the presence of solvents such as toluene, benzene, xylene, ethanol, methanol, or water.
- Step 2: The cycloadduct (3-cyclohexene-1-carboxylic acid) is then selectively hydrogenated using palladium or platinum catalysts under mild hydrogen pressure (10–150 psi) and temperatures ranging from room temperature to 100 °C.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Diels-Alder solvent | Aromatic hydrocarbons (toluene, benzene, xylene), alcohols (ethanol, methanol), water |
| Solvent amount | 100% to 5000% by weight relative to acrylic acid |
| Temperature | Room temperature to 200 °C |
| Hydrogenation catalyst | 3–5% Pd/C or Pt catalyst |
| Hydrogen pressure | 10–150 psi |
| Hydrogenation solvent | Ethanol, methanol, water, toluene, xylene |
| Hydrogenation solvent amount | 100% to 5000% by volume relative to intermediate acid |
| Yield of cyclohexene carboxylic acid | ≥95%, often close to 100% |
Notes on Polymerization Inhibition
Polymerization inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone are added during the Diels-Alder reaction to minimize side polymerization, ensuring high purity and yield of the desired product.
Advantages
- Simple and straightforward reaction setup
- High yields with minimal side reactions
- Versatile solvent choices
- Mild hydrogenation conditions
Limitations
- The method primarily produces 3-cyclohexene-1-carboxylic acid; further functionalization or substitution is required to introduce the 4-ethyl group specifically.
Birch Reduction Route
Reaction Overview
This synthetic route starts from 4-ethylbenzaldehyde or 4-ethylbenzoic acid derivatives and employs Birch reduction to partially reduce the aromatic ring, forming the 4-ethylcyclohex-3-ene-1-carboxylic acid.
- Step 1: The 4-ethylbenzaldehyde is converted to 4-ethyl-3-cyclohexadiene-1-carboxyaldehyde via Birch reduction of an N,N'-dimethylimidazolidine intermediate followed by acid hydrolysis.
- Step 2: Further reduction using lithium in liquid ammonia (Li/NH3) or disproportionation under strongly basic conditions (e.g., refluxing potassium hydroxide in methanol) converts the intermediate to 4-ethylcyclohex-3-ene-1-carboxaldehyde.
- Step 3: Oxidation or further modification yields the target 4-ethylcyclohex-3-ene-1-carboxylic acid.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Birch reduction | Li or Na in liquid ammonia, alcohol (e.g., ethanol) | Partial reduction of aromatic ring |
| Disproportionation | Refluxing KOH in methanol | May produce saturated analogs as by-products |
| Hydrogenation (optional) | Rhodium catalyst (5% Rh on alumina), ethanol + acetic acid | Room temperature, moderate pressure (~3-4 bar) |
Advantages
- Direct use of commercially available 4-ethylbenzaldehyde or 4-ethylbenzoic acid
- Single-step Birch reduction can yield the desired acid
- Suitable for producing substantially pure compounds for fragrance and flavor applications
Limitations
- Requires handling of liquid ammonia and strong bases
- Potential formation of saturated by-products
- Multi-step process with intermediate isolations
Comparative Summary of Preparation Methods
| Feature | Diels-Alder Route | Birch Reduction Route |
|---|---|---|
| Starting Materials | 1,3-Butadiene + Acrylic acid | 4-Ethylbenzaldehyde or 4-ethylbenzoic acid |
| Key Reaction Types | [4+2] Cycloaddition, catalytic hydrogenation | Birch reduction, disproportionation, hydrogenation |
| Reaction Conditions | Mild to moderate temperature and pressure | Requires liquid ammonia, strong base reflux |
| Catalysts | Pd or Pt catalysts for hydrogenation | Rhodium on alumina for hydrogenation |
| Yield | ≥95%, up to 100% | Variable, dependent on purification |
| By-products | Minimal polymerization with inhibitors | Saturated analogs (2-15%) |
| Purity | High, with polymerization inhibitors | Requires purification to remove saturated analogs |
| Industrial Viability | High, due to simplicity and mild conditions | Moderate, due to handling of hazardous reagents |
Research Findings and Practical Notes
- The Diels-Alder method is well-suited for large-scale synthesis due to its high yield, mild reaction conditions, and straightforward workup.
- The Birch reduction route is valuable when starting from aromatic precursors and can produce substantially pure 4-ethylcyclohex-3-ene-1-carboxylic acid suitable for flavor and fragrance applications.
- Polymerization inhibitors such as 4-tert-butylcatechol and hydroquinone are essential in the Diels-Alder method to suppress side reactions.
- Catalysts such as 3–5% palladium on carbon or platinum are effective for selective hydrogenation without over-reduction.
- Solvent choice impacts reaction efficiency; aromatic hydrocarbons and alcohols are commonly employed in both routes.
- The presence of saturated by-products in Birch reduction-derived acids may be acceptable depending on end-use, especially in fragrance formulations.
Chemical Reactions Analysis
Types of Reactions
4-Ethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethylcyclohex-3-en-1-one or 4-ethylcyclohex-3-en-1-al.
Reduction: Formation of 4-ethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent introduced.
Scientific Research Applications
4-Ethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 4-Ethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The ethyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to various receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Property | 4-Ethylcyclohex-3-ene-1-carboxylic Acid | Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
|---|---|---|
| Molecular formula | C₉H₁₄O₂ | C₂₂H₂₁ClO₄ |
| Molecular weight (g/mol) | 154.206 | 384.85 |
| Functional groups | Carboxylic acid | Ester, ketone, aromatic substituents |
| LogP | 2.2075 | Estimated >3.5 (due to aromatic Cl/OMe groups) |
| Polar surface area | 37.30 Ų | ~75.90 Ų (calculated) |
Conformational and Reactivity Differences
X-ray crystallography of the analogue revealed that its cyclohexene ring adopts an envelope conformation in the solid state, with dihedral angles between aromatic rings influencing molecular packing . In contrast, the conformation of 4-ethylcyclohex-3-ene-1-carboxylic acid remains uncharacterized in the literature, though steric effects from the ethyl group likely induce slight ring puckering.
- Acidity : The carboxylic acid group in the target compound confers higher acidity (pKa ~4-5) compared to the ester analogue (pKa ~20-25 for α-protons).
Biological Activity
4-Ethylcyclohex-3-ene-1-carboxylic acid is a carboxylic acid derivative that has garnered interest in various fields due to its potential biological activities. This compound, characterized by its unique cyclohexene structure, may exhibit antimicrobial, antioxidant, and other pharmacological properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The molecular formula of 4-Ethylcyclohex-3-ene-1-carboxylic acid is with a molecular weight of 154.21 g/mol. Its structure includes a cyclohexene ring with an ethyl group and a carboxylic acid functional group, which are essential for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various carboxylic acids, including derivatives similar to 4-Ethylcyclohex-3-ene-1-carboxylic acid. Carboxylic acids are known to disrupt microbial cell membranes, leading to cell death. The mechanism often involves the diffusion of these acids across the cell membrane, resulting in cytoplasmic acidification and increased permeability .
Case Studies on Antimicrobial Efficacy
A comparative analysis of several carboxylic acids revealed that compounds with similar structures to 4-Ethylcyclohex-3-ene-1-carboxylic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ampicillin .
| Compound | MIC (µg/mL) | Activity against |
|---|---|---|
| 4-Ethylcyclohex-3-ene-1-carboxylic acid | TBD | S. aureus, E. coli |
| Caffeic Acid | 50 | S. aureus |
| Dihydrochalcone Derivatives | 100 - 400 | Various pathogens |
Antioxidant Activity
In addition to antimicrobial properties, carboxylic acids are often evaluated for their antioxidant activities. Compounds with hydroxyl groups can act as free radical scavengers, thereby protecting cells from oxidative stress. The presence of the cyclohexene ring in 4-Ethylcyclohex-3-ene-1-carboxylic acid may enhance its ability to donate electrons or hydrogen atoms to reactive oxygen species (ROS), contributing to its antioxidant capacity .
Research Findings on Antioxidant Capacity
Studies have shown that structurally related compounds exhibit varying degrees of antioxidant activity, measured through assays like DPPH radical scavenging. The antioxidant efficacy is often correlated with the number and position of hydroxyl groups in the structure.
| Compound | IC50 (µmol/L) | Mechanism |
|---|---|---|
| 4-Ethylcyclohex-3-ene-1-carboxylic acid | TBD | Free radical scavenging |
| Caffeic Acid | 0.5 | Electron donation |
Pharmacological Potential
The unique structure of 4-Ethylcyclohex-3-ene-1-carboxylic acid positions it as a candidate for further pharmacological studies. Its potential as an anti-inflammatory or anticancer agent is being explored, particularly in relation to its ability to modulate enzymatic activities involved in these pathways .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify substituent positions (e.g., ethyl group at C4) via coupling constants and DEPT-135 .
- IR spectroscopy : Confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .
- X-ray crystallography : Resolve regiochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .
Advanced 2D NMR (e.g., COSY, HSQC) can distinguish diastereomers in chiral derivatives .
How do steric and electronic effects of the ethyl group influence the reactivity of 4-Ethylcyclohex-3-ene-1-carboxylic acid?
Q. Advanced
- Steric effects : The ethyl group at C4 creates axial crowding, favoring equatorial attack in nucleophilic additions. Kinetic studies with bulky reagents (e.g., Grignard) show reduced reaction rates due to hindered access .
- Electronic effects : Hyperconjugation from the ethyl group stabilizes the cyclohexene ring, lowering activation energy for electrophilic additions. Comparative studies with methyl or propyl analogs reveal higher electron density at C3 via Hammett plots .
- Substituent orientation : Crystal structures indicate that the ethyl group adopts a pseudoaxial conformation, influencing π-orbital alignment for Diels-Alder reactivity .
How should researchers address contradictions in reported yields for cyclization reactions involving this compound?
Q. Data Contradiction Analysis
- Reproducibility checks : Verify purity of starting materials (HPLC ≥95%) and moisture control (e.g., molecular sieves) .
- Statistical analysis : Use ANOVA to compare yields across solvent systems (e.g., THF vs. DCM) .
- In situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
- Error sources : Impurities in reagents (e.g., residual acids in ethyl esters) can catalyze side reactions; conduct control experiments with purified substrates .
What strategies enhance enantiomeric purity in chiral derivatives of 4-Ethylcyclohex-3-ene-1-carboxylic acid?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric hydrogenation .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA eluents resolves enantiomers .
- Kinetic resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica) selectively modifies one enantiomer .
Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in ¹H NMR .
How can researchers validate the stability of 4-Ethylcyclohex-3-ene-1-carboxylic acid under varying storage conditions?
Q. Methodological
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via TGA/DSC for decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products .
- pH stability : Conduct kinetic studies in buffers (pH 2–12) and monitor by LC-MS for hydrolysis or decarboxylation .
What role does the cyclohexene ring conformation play in the biological activity of derivatives?
Q. Advanced
- Ring puckering analysis : Use Cremer-Pople parameters to correlate half-chair conformations with receptor binding (e.g., COX-2 inhibition) .
- Bioisosteric replacement : Compare activity of cyclohexene vs. aromatic analogs (e.g., phenylcarboxylic acids) to assess rigidity effects .
- Molecular docking : Simulate interactions with target proteins (e.g., PPAR-γ) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
